molecular formula C9H7Cl2N5 B001263 Irsogladine CAS No. 57381-26-7

Irsogladine

Cat. No. B001263
CAS RN: 57381-26-7
M. Wt: 256.09 g/mol
InChI Key: ATCGGEJZONJOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Irsogladine, specifically Irsogladine Maleate, has been explored through different methodologies. A noteworthy approach bypassed the synthesis of 2,5-dichlorobenzonitrile, instead synthesizing 2,4-Diamino-6-(2,5-dichlorophenyl)-1,3,5-triazine maleate using I-Pr Potassium as an alternative to hydrogen oxidized potassium, achieving a high purity of Irsogladine Maleate. This process demonstrates the compound's complex synthesis route, involving multiple steps such as acetylation, bromoformation, cyanidation, cyclization, and saltation, starting from more accessible materials like p-dichlorobenzene (Yu Kun, 2008).

Molecular Structure Analysis

The molecular structure of Irsogladine Maleate and its base has been elucidated through crystallographic analysis, revealing the presence of phase dissociation related to its anomalous solubility. This analysis provides insight into the compound's structural attributes, which are crucial for understanding its pharmacological efficacy and interaction mechanisms within biological systems (O. Putra et al., 2016).

Chemical Reactions and Properties

Irsogladine demonstrates a range of chemical reactions and properties, particularly its ability to interact with various biochemical pathways. It inhibits the production of superoxide by neutrophils by modulating cyclic AMP levels, showcasing its chemical reactivity and its potential anti-inflammatory effects in the gastric mucosa (T. Kyoi et al., 2004).

Physical Properties Analysis

The compound's physical properties, including solubility and phase behavior, are critical for its pharmacological profile. The anomalous solubility of Irsogladine Maleate, linked to phase dissociation, influences its bioavailability and therapeutic effectiveness, highlighting the importance of understanding these physical characteristics for drug formulation and administration (O. Putra et al., 2016).

Chemical Properties Analysis

The chemical properties of Irsogladine, including its interactions with cellular signaling pathways, underpin its therapeutic actions. By modulating cyclic AMP and affecting gap junction communication, Irsogladine impacts a range of cellular processes from mucosal protection to the inhibition of pathological angiogenesis. These chemical interactions are foundational to its applications in treating gastrointestinal diseases and potential roles in managing other conditions characterized by dysfunctional cellular communication and angiogenesis (Michiyo Akagi et al., 2012).

Safety And Hazards

Irsogladine is toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It may also impair fertility and harm an unborn child .

Future Directions

Irsogladine has been shown to have a protective effect against aspirin-induced small intestinal mucosal injury . This suggests that it may be useful in the treatment of diseases associated with angiogenesis .

properties

IUPAC Name

6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGGEJZONJOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84504-69-8 (maleate)
Record name Irsogladine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8043999
Record name Irsogladine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irsogladine

CAS RN

57381-26-7
Record name Irsogladine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irsogladine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irsogladine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Irsogladine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Irsogladine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRSOGLADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBX79NZC1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irsogladine
Reactant of Route 2
Reactant of Route 2
Irsogladine
Reactant of Route 3
Irsogladine
Reactant of Route 4
Reactant of Route 4
Irsogladine
Reactant of Route 5
Reactant of Route 5
Irsogladine
Reactant of Route 6
Reactant of Route 6
Irsogladine

Citations

For This Compound
1,060
Citations
M Akagi, K Amagase, T Murakami… - Current …, 2013 - ingentaconnect.com
… a variety of actions of irsogladine in the gastrointestinal tract, … verify the effects of irsogladine on gap junctional intercellular … the mechanisms of irsogladine's actions and the most recent …
Number of citations: 30 www.ingentaconnect.com
Y Sato, A Morimoto, A Kiue, K Okamura, R Hamanaka… - FEBS letters, 1993 - Elsevier
… , simultaneous addition of Irsogladine markedly inhibited the EGF-… , Irsogladine was nominated as a candidate for the inhibitor of angiogenesis. Next, we examined whether Irsogladine …
Number of citations: 40 www.sciencedirect.com
Y Isomura, Y Yamaji, A Yamada, Y Watanabe… - Gastrointestinal …, 2014 - Elsevier
… assigned to the irsogladine group or the control group by means of computer-generated random numbers. The patients in the irsogladine group received 4 mg irsogladine (Gaslon N; …
Number of citations: 23 www.sciencedirect.com
M Ono, N Kawahara, D Goto, Y Wakabayashi, S Ushiro… - Cancer research, 1996 - AACR
… Irsogladine has been used clinically as an anti-gastric ulcer agent, which … whether irsogladine could modulate tumor growth and tumor angiogenesis. The antitumor effect of irsogladine …
Number of citations: 70 aacrjournals.org
T Kyoi, K Noda, M Oka, Y Ukai - Life sciences, 2004 - Elsevier
… In the present study, we found that irsogladine increased … And so, the effect of irsogladine on O 2 − production in the … potency of irsogladine at 10 −5 M and IBMX, because irsogladine at …
Number of citations: 40 www.sciencedirect.com
Y Nanke, N Kamatani, T Okamoto, H Ogiuchi, S Kotake - Drugs in R & D, 2008 - Springer
… We investigated whether irsogladine, a drug for the treatment … times prior to administration of irsogladine and three times after … Results: Irsogladine was effective in all ten patients. The …
Number of citations: 33 link.springer.com
T Kuramoto, E Umegaki, S Nouda, K Narabayashi… - BMC …, 2013 - Springer
… Irsogladine also prevents the development of intestinal lesions induced by indomethacin in rats [7]. Irsogladine can be … In the present study, we compared the efficacy of irsogladine and …
Number of citations: 56 link.springer.com
X Zhang, K Tajima, K Kageyama… - World Journal of …, 2008 - ncbi.nlm.nih.gov
… We have recently found that irsogladine maleate increases the … of irsogladine maleate on PDE4, in the present study we investigated the mucosal protective effect of irsogladine maleate …
Number of citations: 46 www.ncbi.nlm.nih.gov
T Fujita, H Yumoto, H Shiba, K Ouhara… - Journal of …, 2012 - Wiley Online Library
… Irsogladine maleate (IM) is a medication for gastric ulcers and also regulates Aggregatibacter actinomycetemcomitans‐stimuated chemokine secretion and E‐cadherin expression in …
Number of citations: 44 onlinelibrary.wiley.com
T Kyoi, M Oka, K Noda, Y Ukai - Life sciences, 2004 - Elsevier
… , irsogladine had no effect on the glandula cGMP content. Subsequently, the effect of irsogladine … Irsogladine preferentially inhibited the response to cAMP degradation compared with …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.